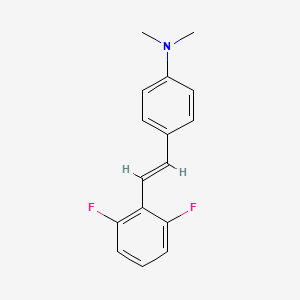
Bis-propargyl-PEG11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-propargyl-PEG11 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two alkyne groups, making it a versatile reagent for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis-propargyl-PEG11 typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The alkyne groups can participate in various substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Organic Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and others.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Substituted Alkyne Compounds: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis-propargyl-PEG11 is widely used in scientific research due to its versatility:
Chemistry: Utilized in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
Bis-propargyl-PEG11 functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The alkyne groups enable the compound to undergo CuAAC reactions, forming stable triazole linkages that connect the ligands to the target proteins and E3 ubiquitin ligases .
Vergleich Mit ähnlichen Verbindungen
Bis-propargyl-PEG12: Contains an additional ethylene glycol unit, offering slightly different solubility and reactivity properties.
Bis-propargyl-PEG9: Shorter PEG chain, resulting in different physical and chemical properties.
Uniqueness: Bis-propargyl-PEG11 is unique due to its optimal PEG chain length, providing a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications in click chemistry and PROTAC synthesis .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O12/c1-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-27-28-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-2/h1-2H,5-28H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLUDNMRQXMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














